2-(2-Aminobutanoylamino)propanoic acid

Description

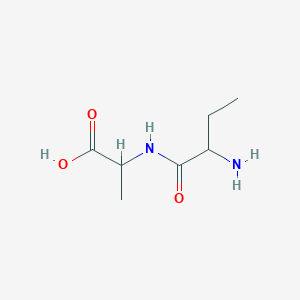

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminobutanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYNQMIFYYQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Aminobutanoylamino Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-Aminobutanoylamino)propanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its simpler, commercially available precursors. For this compound, the primary strategic disconnection is the amide (peptide) bond.

Disconnection: The C-N bond of the amide linkage is conceptually cleaved.

Resulting Synthons: This disconnection yields two synthons: an acyl cation from the 2-aminobutanoic acid portion and an amino anion from the 2-aminopropanoic acid portion.

Synthetic Equivalents: The practical chemical equivalents for these synthons are a carboxyl-activated 2-aminobutanoic acid derivative and a 2-aminopropanoic acid derivative. To prevent unwanted side reactions, such as self-polymerization, the non-reacting functional groups must be masked with protecting groups. nih.gov Therefore, the actual starting materials are an N-protected 2-aminobutanoic acid and a C-protected 2-aminopropanoic acid (alanine).

This analysis establishes the core challenge in the synthesis: selectively forming a single amide bond between the carboxyl group of 2-aminobutanoic acid and the amino group of alanine (B10760859), which necessitates the use of protecting groups and specific coupling strategies.

Classical Approaches to Peptide Bond Formation in the Synthesis of this compound

Two primary methodologies have been established for peptide synthesis: solution-phase synthesis and solid-phase synthesis. libretexts.orgchempep.com

Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, is the traditional method where all reactions are carried out in a homogeneous solution. chempep.comacs.org The synthesis of the target dipeptide would proceed in a stepwise manner:

Protection: The amino group of 2-aminobutanoic acid is protected with a suitable group (e.g., Boc or Fmoc), and the carboxyl group of alanine is protected, typically as a methyl or benzyl (B1604629) ester. libretexts.org

Activation and Coupling: The free carboxylic acid of the N-protected 2-aminobutanoic acid is activated using a coupling reagent (e.g., DCC or EDC). This activated species is then reacted with the C-protected alanine methyl ester to form the protected dipeptide. mdpi.com

Purification: After the reaction, the protected dipeptide must be isolated and purified from the reaction mixture, which contains unreacted starting materials, coupling reagents, and byproducts. This is often a significant challenge in solution-phase synthesis.

Deprotection: The protecting groups on the N-terminus and C-terminus are removed in subsequent steps to yield the final this compound.

While effective, this method can be time-consuming, especially for longer peptides, due to the need for purification after each step. nih.gov

Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. masterorganicchemistry.comnih.gov This simplifies the process immensely, as excess reagents and byproducts can be removed by simple filtration and washing. nih.govbachem.com

The synthesis of this compound via SPPS would follow a cyclical protocol, proceeding from the C-terminus to the N-terminus: wikipedia.org

Resin Loading: The C-terminal amino acid, N-protected alanine, is covalently attached to a solid support resin.

N-α-Deprotection: The protecting group (e.g., Fmoc or Boc) on the α-amino group of the resin-bound alanine is removed. peptide.com

Washing: The resin is thoroughly washed to remove the deprotection agent and any byproducts.

Coupling: The next amino acid, N-protected 2-aminobutanoic acid, is activated and added to the resin. It couples with the free amino group of the resin-bound alanine. The use of excess reagent drives the reaction to completion. nih.gov

Washing: The resin is washed again to remove excess amino acid and coupling reagents.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

This method is highly efficient, amenable to automation, and is the standard for synthesizing peptides in a laboratory setting. chempep.com

Protecting Group Strategies for Amino and Carboxyl Functionalities in this compound Synthesis

The use of protecting groups is essential to prevent unwanted side reactions and ensure the peptide chain is assembled in the correct sequence. masterorganicchemistry.comnih.gov The choice of protecting groups is governed by the principle of orthogonality, meaning each group can be removed under specific conditions without affecting the others. biosynth.com

For the synthesis of this dipeptide, the α-amino group of 2-aminobutanoic acid and the α-carboxyl group of alanine must be temporarily masked.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Notes |

| α-Amino Group | tert-butyloxycarbonyl | Boc | Mild to strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com | The original protecting group used in Merrifield's SPPS. |

| α-Amino Group | 9-fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine (B6355638) in DMF) libretexts.orgiris-biotech.de | The most common protecting group in modern SPPS due to milder cleavage conditions. |

| α-Carboxyl Group | Methyl Ester | -OMe | Saponification (e.g., NaOH) | Commonly used in solution-phase synthesis. |

| α-Carboxyl Group | Benzyl Ester | -OBn | Catalytic Hydrogenation or strong acid | Commonly used in solution-phase synthesis. |

| α-Carboxyl Group | Resin Linker | (e.g., Wang, Rink) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Used in solid-phase synthesis to anchor the C-terminal amino acid. |

The most common strategy in modern SPPS is the use of an Fmoc-protected N-terminus and a TFA-labile resin linker for the C-terminus. iris-biotech.de

Amide Coupling Reagents and Their Optimization in this compound Formation

The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group. bachem.com This is achieved using coupling reagents.

Carbodiimides are a class of highly effective coupling reagents for peptide synthesis. bachem.compeptide.com They function by reacting with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comchemistrysteps.com This intermediate is then readily attacked by the free amino group of the other amino acid (or resin-bound amino acid) to form the peptide bond.

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a powerful and widely used coupling reagent. bachem.com The main drawback is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents. peptide.comcreative-proteomics.com While this can be an advantage in solution-phase synthesis where the DCU can be removed by filtration, it is problematic in solid-phase synthesis as the precipitate can clog the resin beads and filters. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC functions via the same mechanism as DCC. chemistrysteps.com However, its corresponding urea (B33335) byproduct is water-soluble, making it easy to remove during workup procedures, especially in solution-phase synthesis. peptide.comcreative-proteomics.com This property also makes EDC the reagent of choice for conjugating peptides to proteins in aqueous solutions. bachem.com

To optimize the coupling reaction and minimize side reactions, particularly racemization of the activated amino acid, an additive is often used in conjunction with the carbodiimide. peptide.com The most common additive is 1-hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and more selective in its reaction with the amine component. acs.org

| Reagent | Full Name | Byproduct | Solubility of Byproduct | Primary Application |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Solution-Phase Synthesis |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea derivative | Soluble in water | Solution-Phase Synthesis, Bioconjugation |

Phosphonium (B103445) and Aminium/Uronium Reagents (e.g., HATU, PyBOP)

The formation of the amide bond between L-2-aminobutanoic acid and L-alanine can be efficiently mediated by phosphonium and aminium/uronium-based coupling reagents. These reagents are widely used in peptide synthesis due to their high efficiency and ability to suppress racemization. mychemblog.comsemanticscholar.org

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uronium salt-based coupling reagent that facilitates amide bond formation by first reacting with a carboxylic acid to generate a highly activated ester. mychemblog.comwikipedia.org This active ester is then susceptible to nucleophilic attack by the amine component. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgnih.gov The general mechanism involves the formation of an OAt-active ester, which then reacts with the amine to form the desired peptide, releasing tetramethylurea as a byproduct. wikipedia.org

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that operates on a similar principle to HATU. semanticscholar.orgpeptide.com It activates the carboxylic acid to form an active ester, which then readily reacts with the amine. PyBOP is known for being a powerful coupling reagent, particularly for sterically hindered amino acids. semanticscholar.org The reaction is also typically performed in an aprotic solvent with a tertiary amine base. peptide.com

| Reagent | Type | Byproduct | Key Features |

| HATU | Aminium/Uronium | Tetramethylurea | Fast reaction rates, low racemization. peptide.com |

| PyBOP | Phosphonium | Hexamethylphosphoramide (HMPA)-related byproduct | Effective for difficult couplings, avoids toxic HMPA byproduct of older reagents. semanticscholar.org |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its potential biological applications. This requires stereocontrol during the coupling of the two chiral amino acid precursors, L-2-aminobutanoic acid and L-alanine.

One approach to achieving high enantiopurity is through the use of enzymatic and biocatalytic methods, which are inherently stereoselective. nih.govasm.org Enzymes can differentiate between enantiomers of a racemic mixture, allowing for the specific synthesis of the desired stereoisomer. For instance, multienzyme pathways have been developed for the conversion of L-phenylalanine into enantiomerically pure amino alcohols, demonstrating the power of biocatalysis in achieving high stereoselectivity. nih.gov A similar enzymatic cascade could potentially be designed for the synthesis of the target dipeptide.

Another strategy involves the use of chiral starting materials. Optically active L-2-aminobutanoic acid can be obtained through methods such as optical resolution by replacing crystallization. Similarly, enantiomerically pure L-alanine is readily available. By using these enantiopure starting materials and coupling reagents known to minimize racemization, such as HATU, the desired stereoisomer of the dipeptide can be synthesized with high enantiomeric excess. peptide.com The synthesis of S-2-chloropropionic acid from L-alanine, which proceeds with retention of configuration, further illustrates how chiral precursors can be used to generate enantiopure products. researchgate.net

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound. These methods often proceed under mild reaction conditions and can utilize unprotected amino acids, reducing the need for protection and deprotection steps. nih.gov

Various enzymes can be employed for dipeptide synthesis. For example, aminopeptidases have been shown to catalyze the formation of dipeptides from free amino acids and amino acid esters in organic solvents. nih.gov Thermolysin is another protease that can be used for peptide synthesis in organic solvents. nih.gov Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that naturally synthesize a wide variety of peptides in bacteria and fungi. creative-peptides.com An engineered NRPS system could potentially be designed to produce the target dipeptide.

A two-step enzymatic synthesis system has been described where dipeptides are produced through the condensation of amino acid esters and amino acid amides catalyzed by carboxypeptidase Y. nih.gov This is followed by deamidation using a peptide-amidase. Such a cascade system could be adapted for the synthesis of this compound. Furthermore, biocatalysis has been successfully employed to improve the sustainability of manufacturing processes for complex molecules. mdpi.com

| Enzyme Class | Example | Substrates | Key Advantages |

| Proteases | Aminopeptidase, Thermolysin, Carboxypeptidase Y | Free amino acids, amino acid esters/amides | High stereoselectivity, mild reaction conditions. nih.govnih.gov |

| Non-ribosomal Peptide Synthetases (NRPSs) | - | Amino acids | Potential for direct synthesis of complex peptides. creative-peptides.com |

Novel and Green Chemistry Synthetic Routes Towards this compound

Recent advancements in peptide synthesis have focused on developing more sustainable and environmentally friendly "green" methodologies. These approaches aim to reduce waste, use less hazardous solvents, and improve energy efficiency. advancedchemtech.comimperial.ac.uk

One of the primary targets for greening peptide synthesis is the replacement of conventional organic solvents like DMF and dichloromethane (B109758) (DCM), which have significant toxicity concerns. researchgate.net Propylene carbonate has been identified as a promising green polar aprotic solvent that can replace traditional solvents in both solution-phase and solid-phase peptide synthesis. researchgate.netrsc.org Research has also explored the use of water as a solvent for peptide synthesis, which is an environmentally benign option. imperial.ac.uk

The Molecular Hiving™ technology is a tag-assisted liquid-phase peptide synthesis method that significantly reduces solvent consumption and allows for the synthesis of peptides without the use of carcinogenic, mutagenic, or toxic to reproduction (CMR) substances. bachem.comyoutube.com This technology provides a more efficient and greener alternative to conventional solid-phase peptide synthesis (SPPS).

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful process optimization. Key considerations include ensuring consistent product quality, maximizing yield, minimizing costs, and maintaining a sustainable process.

Automation and digitalization of the synthesis process can significantly improve efficiency and reproducibility, especially in solid-phase peptide synthesis (SPPS). bachem.com Automated systems allow for precise control of reaction parameters and can operate continuously, increasing production capacity. nih.gov

Emerging technologies like Molecular Hiving™ offer advantages for scale-up by reducing the number of washing and filtration steps compared to classic peptide synthesis, leading to a significant reduction in organic solvent use. bachem.com This technology is particularly well-suited for the large-scale production of shorter peptides. youtube.com Chemo-enzymatic peptide synthesis (CEPS) is another innovative approach for the production of larger peptides and small proteins, offering a scalable and more economical manufacturing route. bachem.com

Advanced Structural Elucidation and Conformational Analysis of 2 2 Aminobutanoylamino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(2-Aminobutanoylamino)propanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in unique chemical environments.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by adjacent functional groups, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, following the n+1 rule. Key expected resonances include the amide proton, protons on the α-carbons of both amino acid residues, and protons of the aliphatic side chains.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Given the structure of the dipeptide, seven unique carbon signals are anticipated. The chemical shifts of the carbonyl carbons in the amide and carboxylic acid groups are typically found furthest downfield, followed by the α-carbons, and finally the aliphatic side-chain carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Predicted values are based on typical ranges for similar peptide structures.

| Atom Position (Residue) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (Ala) | - | - | ~175-178 |

| α-Carbon (Ala) | ~4.2-4.5 | Quartet (q) | ~50-55 |

| β-Carbon (Ala) | ~1.3-1.5 | Doublet (d) | ~18-22 |

| Carbonyl (Abu) | - | - | ~172-175 |

| α-Carbon (Abu) | ~4.1-4.4 | Triplet (t) | ~55-60 |

| β-Carbon (Abu) | ~1.7-1.9 | Multiplet (m) | ~25-30 |

| γ-Carbon (Abu) | ~0.9-1.1 | Triplet (t) | ~10-14 |

| Amide NH | ~7.5-8.5 | Doublet (d) | - |

| Amine NH₂ | ~7.0-8.0 | Broad Singlet (br s) | - |

| Carboxyl OH | ~10-12 | Broad Singlet (br s) | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the α-proton of the alanine (B10760859) residue to its β-methyl protons. Similarly, it would confirm the connectivity within the aminobutanoyl residue by showing correlations from the α-proton to the β-methylene protons, and from the β-methylene protons to the γ-methyl protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. NOESY is instrumental in determining the peptide's secondary structure and conformational preferences in solution. For instance, a cross-peak between the amide proton and the α-proton of the alanine residue would provide information about the local backbone conformation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, confirming, for example, that the signal at ~4.2 ppm belongs to the proton attached to the carbon at ~50 ppm (the alanine α-CH group). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. science.gov This is particularly powerful for linking different parts of the molecule. Key HMBC correlations would include the link from the alanine α-proton to the alanine carbonyl carbon and, crucially, from the alanine amide proton to the carbonyl carbon of the aminobutanoyl residue, which definitively establishes the peptide bond linkage. science.gov

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| 2D Experiment | Correlating Protons | Correlating Atom | Information Gained |

| COSY | Ala α-H | Ala β-H₃ | Confirms alanine side chain structure. |

| COSY | Abu α-H ↔ Abu β-H₂ ↔ Abu γ-H₃ | Abu β-H₂ / Abu γ-H₃ | Confirms aminobutanoic acid side chain structure. |

| HSQC | Ala α-H | Ala α-C | Assigns ¹H and ¹³C signals for the Ala α-position. |

| HSQC | Abu γ-H₃ | Abu γ-C | Assigns ¹H and ¹³C signals for the Abu terminal methyl group. |

| HMBC | Ala Amide-H | Abu Carbonyl-C | Confirms the peptide bond between the two residues. |

| HMBC | Ala α-H | Ala Carbonyl-C | Connects the alanine backbone. |

| NOESY | Ala Amide-H | Abu α-H | Provides information on backbone torsion angles (conformation). |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (Formula: C₇H₁₄N₂O₃), HRMS can confirm its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Calculated Monoisotopic Mass: 174.10044 Da

Expected [M+H]⁺ Ion: 175.10772 m/z

Expected [M+Na]⁺ Ion: 197.08966 m/z

The experimental measurement of one of these ions within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the proposed chemical formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.govnih.gov For peptides, fragmentation predictably occurs along the peptide backbone, primarily at the amide bonds, yielding "b" and "y" type fragment ions. nih.gov This fragmentation pattern allows for the determination of the amino acid sequence.

The fragmentation of the [M+H]⁺ ion of this compound would be expected to yield specific b- and y-ions that confirm the sequence as Abu-Ala.

Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺ = 175.11 m/z)

| Fragment Ion | Sequence | Calculated m/z |

| b-ions | ||

| b₁ | [Abu - H₂O]⁺ | 86.06 |

| b₂ | [Abu-Ala - H₂O]⁺ | 157.09 |

| y-ions | ||

| y₁ | [Ala]⁺ | 90.05 |

| y₂ | [Abu-Ala]⁺ | 175.11 |

Note: The observation of the y₁ ion at m/z 90.05 (corresponding to protonated alanine) and the b₁ ion at m/z 86.06 (corresponding to the acylium ion of aminobutanoic acid) would provide definitive evidence for the Abu-Ala sequence.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. kurouskilab.com The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint."

The spectrum of this compound would be dominated by features characteristic of its primary functional groups: the carboxylic acid, the amide linkage, the primary amine, and the alkyl side chains.

O-H Stretch: A very broad absorption in the IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. docbrown.info

N-H Stretch: The primary amine (-NH₂) and the secondary amide (-NH-) groups will show stretching vibrations in the 3200-3500 cm⁻¹ region.

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the methyl and methylene (B1212753) groups.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is typically found at a lower frequency, around 1630-1680 cm⁻¹.

N-H Bend (Amide II): A strong band around 1510-1570 cm⁻¹ in the IR spectrum is characteristic of the N-H bending vibration coupled with C-N stretching in the amide linkage.

Raman spectroscopy would provide complementary information. While the polar O-H and C=O groups give strong IR signals, the more symmetric C-C backbone and side-chain vibrations often produce stronger signals in the Raman spectrum. kurouskilab.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) | IR |

| N-H Stretch | Amine, Amide | 3200 - 3500 | IR |

| C-H Stretch | Aliphatic | 2850 - 3000 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | IR (strong), Raman (medium) |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | IR (very strong) |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | IR (strong) |

| C-N Stretch | Amine, Amide | 1000 - 1250 | IR, Raman |

| C-C Stretch | Backbone/Side Chain | 800 - 1200 | Raman (stronger) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination of this compound (If Crystalline Material is Obtainable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.govwikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. youtube.comrigaku.com As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. youtube.comyoutube.com By measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.govyoutube.com

A crucial outcome of X-ray crystallographic analysis for a chiral molecule like this compound is the unambiguous determination of its absolute configuration. This provides definitive assignment of the stereochemistry (R or S) at each of its chiral centers.

The primary prerequisite for this analysis is the successful growth of single crystals of sufficient size and quality, which can often be a challenging and rate-limiting step in the process of structural elucidation. nih.govnih.gov Should crystalline material be obtained, the resulting data would provide a foundational, high-resolution snapshot of the molecule's solid-state conformation.

Illustrative Crystallographic Data for a Dipeptide The following table represents the type of data that would be obtained from a successful X-ray diffraction experiment. The values are representative and not actual experimental data for this compound.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₇H₁₄N₂O₃ | The elemental composition of the molecule. |

| Formula Weight | 174.20 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁ | The specific symmetry group of the crystal. |

| a, b, c (Å) | a=9.5, b=5.2, c=9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=105, γ=90 | The angles of the unit cell. |

| Volume (ų) | 468.5 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

Chiroptical Spectroscopy for Conformational Studies of this compound

Chiroptical spectroscopy techniques are essential for investigating the structure of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov It measures the difference in absorption between left- and right-handed circularly polarized light as a function of wavelength. nih.gov For peptides, the primary chromophore is the amide bond, and its electronic transitions in the far-UV region (typically 190-250 nm) are highly sensitive to the backbone conformation. mtoz-biolabs.com

The resulting CD spectrum provides a characteristic signature for different types of secondary structures. For a small dipeptide like this compound, which is too short to form stable α-helices or β-sheets, the CD spectrum would reveal preferences for other conformations such as β-turns, polyproline II (PII) helices, or a disordered (random coil) state. americanpeptidesociety.org For instance, a strong negative band near 200 nm is often indicative of a random coil conformation, while features around 215-230 nm can suggest more ordered turn-like structures. americanpeptidesociety.orgmtoz-biolabs.com Gas-phase CD studies on analogous amino acids like alanine and 2-aminobutyric acid show distinct spectral features that are sensitive to the side chain structure. nih.govresearchgate.net

Illustrative CD Spectral Features for Peptide Conformations This table outlines the characteristic CD signals for common peptide secondary structures. A real spectrum for the target dipeptide would be a composite of these, reflecting its conformational ensemble in solution.

| Conformation | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

| β-Turn | Variable, depends on turn type |

Optical Rotatory Dispersion (ORD) measures the variation of a compound's optical rotation as a function of the wavelength of light. slideshare.netmgcub.ac.in ORD and CD are closely related phenomena, and an ORD spectrum contains information similar to a CD spectrum, though presented in a different format. biologic.net

The key feature of an ORD spectrum is the "Cotton effect," which is the characteristic anomalous dispersion curve (a peak and a trough) that occurs in the vicinity of an absorption band of a chromophore. kud.ac.innih.gov The sign of the Cotton effect (positive or negative) and its magnitude are directly related to the stereochemistry and conformation of the molecule around the chromophore. kud.ac.in For this compound, the carboxyl and amide groups act as chromophores. The Cotton effect associated with the n→π* transition of the carboxyl group (around 210-220 nm) would be particularly informative for confirming the absolute configuration of the amino acid residues and studying their solution-state conformation. kud.ac.inrsc.org

Conformational Landscape and Molecular Dynamics Studies of this compound

While spectroscopic methods provide ensemble-averaged structural information, computational techniques like Molecular Dynamics (MD) simulations offer a powerful way to explore the full conformational landscape of a molecule at an atomic level. americanpeptidesociety.org MD simulations model the movement of each atom in a molecule over time by applying the principles of classical mechanics, allowing researchers to visualize folding pathways, identify stable conformations, and understand the thermodynamics of conformational transitions. americanpeptidesociety.orgnih.gov

For a dipeptide, the conformational landscape is primarily defined by the rotational freedom around the backbone single bonds, described by the dihedral angles phi (φ) and psi (ψ). A Ramachandran plot, which maps ψ versus φ, can be generated from MD simulation trajectories to visualize the energetically preferred conformational regions. github.com

MD simulations of the alanine dipeptide, a closely related model, have been extensively used to map its energy landscape and identify key stable conformations. github.com A similar approach for this compound would reveal its preferred backbone structures (e.g., C5, C7eq, PII) and the influence of its ethyl side chain on the conformational equilibrium compared to alanine's methyl group. acs.orgresearchgate.net These simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to understand how environmental interactions modulate the peptide's structure and dynamics. researchgate.net

Illustrative Conformational States for a Model Dipeptide (e.g., Alanine Dipeptide) This table presents major conformational basins typically identified for small dipeptides through molecular dynamics simulations. The specific populations and angles would vary for this compound.

| Conformer | Approximate φ Angle (°) | Approximate ψ Angle (°) | Key Feature |

|---|---|---|---|

| C7eq (β-turn) | -75 | +85 | Intramolecular hydrogen bond forming a 7-membered ring. |

| C5 (extended) | -150 | +150 | Intramolecular hydrogen bond forming a 5-membered ring. |

| PII (Polyproline II) | -75 | +145 | Extended, left-handed helical structure. |

| αR (Right-handed helical) | -70 | -40 | Region corresponding to a right-handed α-helix. |

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed experimental data regarding the molecular interactions and biological relevance of the specific chemical compound this compound remains elusive. This notable absence of information across key areas of pharmacological and biological research, including receptor binding, biophysical interactions, enzymatic stability, and cellular effects, highlights a significant gap in the current body of scientific knowledge.

There is currently no publicly available research detailing the in vitro investigation of ligand-target interactions for this compound. This includes a lack of data from receptor binding assays with G-protein coupled receptors (GPCRs) or enzymes. Consequently, the affinity, selectivity, and potency of this compound at various biological targets are unknown.

Furthermore, the biophysical characterization of its binding properties has not been documented. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are crucial for understanding the kinetics and thermodynamics of ligand-receptor interactions, have not been applied to this specific dipeptide in any published studies found.

Information regarding the enzymatic processing and stability of this compound in biological matrices is also not available. There are no studies profiling its susceptibility to various peptidases or proteases, which would be essential to determine its viability and persistence in a biological system. Similarly, its metabolic pathways and the identification of any potential metabolites following in vitro or cellular exposure have not been investigated.

Finally, the ability of this compound to modulate cellular pathways in vitro remains uncharacterized. No research has been published that explores its effects on intracellular signaling cascades, gene expression, or other cellular functions.

The absence of empirical data for this compound across these fundamental areas of study prevents a thorough assessment of its potential biological significance and pharmacological profile. This underscores the need for future research to characterize this compound and elucidate its interactions with biological systems.

Molecular Interactions and Biological Relevance of 2 2 Aminobutanoylamino Propanoic Acid

Modulation of Cellular Pathways by 2-(2-Aminobutanoylamino)propanoic Acid (In Vitro)

Transcriptomic Analysis (e.g., RNA-seq)

Currently, there is no publicly available research detailing the transcriptomic effects of this compound. Transcriptomic analysis, such as RNA sequencing (RNA-seq), is a powerful tool used to understand how a compound can alter the expression of genes within a cell or organism. This type of analysis provides a broad overview of the cellular response to a given stimulus by quantifying the abundance of RNA transcripts. Such studies would be invaluable in elucidating the potential biological pathways modulated by this compound.

Future research employing transcriptomic approaches could provide critical insights into the mechanism of action of this compound. A hypothetical study design and potential data outcomes are presented in the table below.

Table 1: Hypothetical Transcriptomic Study Design

| Parameter | Description |

|---|---|

| Cell Line/Organism | A relevant biological system (e.g., human cell line, model organism) would be selected based on the compound's suspected target. |

| Treatment Groups | Control (vehicle) group and multiple concentrations of this compound. |

| Time Points | Multiple time points to capture both early and late gene expression changes. |

| Analysis | RNA would be extracted, sequenced, and the data analyzed for differentially expressed genes (DEGs). |

| Expected Outcomes | Identification of upregulated and downregulated genes, pathway analysis (e.g., KEGG, GO) to determine affected biological processes. |

Proteomic and Post-Translational Modification Profiling

Similar to transcriptomics, there is a lack of specific proteomic data for this compound in the public domain. Proteomic studies, which analyze the entire set of proteins in a biological sample, are crucial for understanding the functional consequences of altered gene expression. Post-translational modifications (PTMs) are chemical modifications to proteins after their synthesis, which can significantly impact their function, localization, and stability.

Investigating the proteomic and PTM profiles following treatment with this compound would be a logical next step to complement any future transcriptomic data. A potential proteomic study might involve the following elements:

Table 2: Potential Proteomic and PTM Profiling Strategy

| Technique | Application to this compound Research |

|---|---|

| Mass Spectrometry (MS)-based Proteomics | Quantify changes in protein abundance in response to the compound. |

| Phosphoproteomics | Identify changes in protein phosphorylation, a key PTM in signaling. |

| Ubiquitinomics | Analyze alterations in protein ubiquitination, affecting protein degradation and signaling. |

| Glycoproteomics | Profile changes in glycosylation, which can impact protein folding and function. |

Intracellular Signaling Cascade Investigations

The specific intracellular signaling cascades affected by this compound have not been characterized in published research. Understanding how a compound interacts with and modulates signaling pathways is fundamental to determining its biological effects. Key signaling pathways often investigated include the MAP kinase, PI3K/AKT, and NF-κB pathways, which are central to cell proliferation, survival, and inflammation.

Future studies in this area would likely involve a combination of techniques to dissect the signaling events triggered by the compound.

Table 3: Methodologies for Investigating Intracellular Signaling

| Method | Purpose |

|---|---|

| Western Blotting | To measure the phosphorylation status and abundance of key signaling proteins. |

| Reporter Gene Assays | To assess the activity of transcription factors downstream of signaling pathways. |

| Kinase Activity Assays | To directly measure the enzymatic activity of specific kinases in the presence of the compound. |

| Immunofluorescence Microscopy | To visualize the subcellular localization of signaling proteins upon compound treatment. |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

There are no available structure-activity relationship (SAR) studies for analogs of this compound. SAR studies are a cornerstone of medicinal chemistry and drug discovery, providing critical information on how chemical structure relates to biological activity. By synthesizing and testing a series of related compounds (analogs), researchers can identify the key chemical features responsible for a desired effect.

A systematic SAR study of this compound would involve the synthesis of analogs with modifications at various positions of the molecule. The biological activity of these analogs would then be evaluated to build a model of the pharmacophore.

Table 4: Hypothetical SAR Study on Analogs of this compound

| Modification Site | Example Modification | Rationale |

|---|---|---|

| Aminobutanoyl Moiety | Varying the alkyl chain length or introducing cyclic structures. | To probe the size and shape of the binding pocket. |

| Propanoic Acid Moiety | Esterification or amidation of the carboxylic acid. | To assess the importance of the acidic group for activity. |

| Amide Linkage | Replacement with other functional groups (e.g., ester, sulfonamide). | To determine the role of the amide bond in binding and stability. |

| Stereochemistry | Synthesis and testing of different stereoisomers. | To investigate the stereochemical requirements for biological activity. |

Advanced Analytical Methodologies for 2 2 Aminobutanoylamino Propanoic Acid Quantification and Purity Assessment

Chromatographic Techniques for 2-(2-Aminobutanoylamino)propanoic Acid Analysis

Chromatography remains a cornerstone for the separation and analysis of chemical compounds. For a dipeptide like this compound, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds such as peptides. nih.gov The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. phenomenex.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

UV Detection: Ultraviolet (UV) detection is a common method used in HPLC. renyi.hu Peptide bonds exhibit strong absorbance in the far-UV region, typically between 210 and 220 nm, providing a convenient means for detection. nih.gov However, the lack of a significant chromophore in the side chains of the constituent amino acids of this compound means that its UV absorbance is primarily due to the peptide bond. nih.govveeprho.com While this allows for quantification, it may lack specificity if other UV-absorbing impurities are present. veeprho.com To enhance UV detection, derivatization with a UV-active agent can be employed. researchgate.net

Evaporative Light Scattering Detection (ELSD): For compounds that lack a UV chromophore, Evaporative Light Scattering Detection (ELSD) offers a valuable alternative. amazonaws.comnih.gov ELSD is a mass-sensitive detection method that can monitor any non-volatile analyte. amazonaws.com The eluent from the HPLC column is nebulized, the solvent is evaporated, and the remaining solid particles of the analyte scatter a light beam, with the degree of scattering being proportional to the mass of the analyte. nih.gov This makes ELSD a suitable technique for the analysis of underivatized this compound. amazonaws.comnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. renyi.hu MS detection can confirm the molecular weight of this compound and provide structural information through fragmentation patterns, aiding in its unambiguous identification and the characterization of impurities. nih.gov

Table 1: Comparison of HPLC Detection Methods for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis | Limitations |

| UV/Vis | Measures the absorption of UV or visible light by the analyte. | Simple, robust, and widely available. Detects the peptide bond. | Low specificity for compounds without strong chromophores. Potential for interference from other UV-absorbing compounds. |

| ELSD | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Universal detection for non-volatile compounds, independent of optical properties. Suitable for gradient elution. veeprho.com | Non-linear response, requires volatile mobile phases. |

| MS | Measures the mass-to-charge ratio of ionized molecules. | High specificity and sensitivity. Provides molecular weight and structural information. | Higher cost and complexity. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. researchgate.net Due to the low volatility of dipeptides like this compound, derivatization is a necessary prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net

Common derivatization strategies for amino acids and peptides include silylation and acylation. nih.gov For instance, trimethylsilyl (B98337) (TMS) derivatives can be prepared by reacting the dipeptide with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govacs.org These derivatives are sufficiently volatile for separation on a GC column. nih.gov The separation is based on the partitioning of the derivatives between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the column. wur.nl

Following separation, the derivatives are typically detected using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules like peptides. nih.gov The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with an electrolyte solution. nih.gov The separation is influenced by the analyte's charge-to-size ratio. nih.gov

For the analysis of this compound, capillary zone electrophoresis (CZE) is a commonly employed mode. nih.gov In CZE, the capillary is filled with a buffer solution, and the sample is introduced as a narrow zone. stanford.edu When a high voltage is applied, the dipeptide will migrate towards the cathode or anode depending on its net charge at the given pH of the buffer. nih.gov

Detection in CE can be achieved using UV absorbance, as the peptide bond absorbs in the low UV range. nih.gov More advanced detection methods include laser-induced fluorescence (LIF) for derivatized peptides and mass spectrometry (CE-MS) for highly sensitive and specific analysis. nih.govmdpi.com CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Table 2: Overview of Chromatographic and Electrophoretic Techniques for this compound

| Technique | Separation Principle | Derivatization Required? | Common Detectors | Key Advantages |

| HPLC | Partitioning between liquid mobile phase and solid stationary phase. | Not always, but can enhance detection. | UV, ELSD, MS | Versatile, applicable to a wide range of compounds. |

| GC | Partitioning between gaseous mobile phase and stationary phase. | Yes, to increase volatility. | FID, MS | High resolution for volatile compounds. |

| CE | Differential migration in an electric field based on charge-to-size ratio. | Not typically, but can be used for LIF detection. | UV, LIF, MS | High efficiency, fast analysis, low sample volume. |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples.

LC-MS/MS for Trace Analysis and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for trace analysis and impurity profiling of this compound. enovatia.com This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. lcms.cz

In an LC-MS/MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the molecules are ionized. The precursor ions corresponding to the dipeptide and its potential impurities are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. unimi.it This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of the target analyte even at very low concentrations. acs.org

LC-MS/MS is particularly valuable for impurity profiling, as it can identify and quantify impurities that may be present at levels below the detection limits of other methods. enovatia.comlcms.czwaters.com It can also provide structural information about the impurities, aiding in their identification. enovatia.com

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov As with standalone GC, this compound requires derivatization to make it amenable to GC-MS analysis. researchgate.net

Once the derivatized dipeptide is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized compound, allowing for its positive identification by comparison with spectral libraries. unicatt.it GC-MS can also be used to identify and quantify volatile impurities that may be present in the sample. wur.nl

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Advantages |

| LC-MS/MS | HPLC separation followed by tandem mass spectrometry detection. | Trace quantification, impurity profiling, structural elucidation of impurities. | High sensitivity, high selectivity, provides structural information. |

| GC-MS | GC separation of volatile derivatives followed by mass spectrometry detection. | Identification and quantification of volatile derivatives, analysis of volatile impurities. | High resolution, provides a unique mass spectral fingerprint for identification. |

Spectrophotometric and Chemiluminescence Methods for Quantification

Quantitative analysis of this compound is crucial for various applications. Spectrophotometric and chemiluminescence methods offer distinct advantages in terms of sensitivity and simplicity.

Spectrophotometric Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely accessible technique for the quantification of peptides. formulationbio.com The fundamental principle of this method is the measurement of light absorption by a molecule at specific wavelengths. mabion.eu For peptides like this compound, the peptide bond itself exhibits strong absorbance in the far-UV region, typically around 215-220 nm. creative-proteomics.com This allows for direct quantification without the need for chromogenic reactions. jasco-global.com

The concentration of the peptide is determined based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. formulationbio.com While this method is straightforward and does not require extensive sample preparation, its sensitivity can be influenced by the presence of other UV-absorbing substances in the sample matrix. jasco-global.com For peptides lacking aromatic amino acids like tryptophan or tyrosine, which absorb strongly at 280 nm, measurement at lower wavelengths is essential. thermofisher.com

Hypothetical UV Absorbance Data for this compound

| Concentration (µg/mL) | Absorbance at 215 nm |

|---|---|

| 10 | 0.152 |

| 25 | 0.380 |

| 50 | 0.765 |

| 75 | 1.148 |

| 100 | 1.530 |

Chemiluminescence Methods

Chemiluminescence is the emission of light as a result of a chemical reaction. creative-diagnostics.com Chemiluminescence immunoassays (CLIA) combine the sensitivity of chemiluminescence with the specificity of immunological reactions. creative-diagnostics.com In a typical CLIA, an antibody specific to the target analyte is used. dovepress.com While highly sensitive, with detection limits potentially in the zeptomole (10⁻²¹ mol) range, the development of a specific antibody for a small molecule like this compound would be a prerequisite. nih.gov

CLIA is a well-established technique in clinical diagnostics for various biomarkers, including peptides like C-peptide. xiamenbiotime.com The assay can be designed in a competitive or sandwich format. For a small molecule, a competitive format would be more likely, where the sample compound competes with a labeled version for binding to a limited number of antibody sites. The light signal is inversely proportional to the concentration of the analyte in the sample. While powerful, the complexity and cost associated with antibody development make CLIA a less common method for the routine quantification of simple, synthetic dipeptides compared to spectrophotometric and chromatographic techniques. nih.gov

Purity Determination and Impurity Identification in this compound Samples

Ensuring the purity of this compound is critical, particularly for its use in research and potential therapeutic applications. The primary technique for purity assessment of synthetic peptides is High-Performance Liquid Chromatography (HPLC). mtoz-biolabs.comresolvemass.ca

Purity Determination by HPLC

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide purity analysis. creative-proteomics.com This technique separates molecules based on their hydrophobicity. mtoz-biolabs.com The sample is injected into a column packed with a non-polar stationary phase (e.g., C18-bonded silica), and a polar mobile phase is used for elution. mtoz-biolabs.com By gradually increasing the concentration of an organic solvent like acetonitrile (B52724) in the mobile phase (a gradient elution), compounds are eluted from the column based on their relative hydrophobicity, with more hydrophobic compounds being retained longer.

The eluted compounds are detected by a UV detector, typically at 215-220 nm to monitor the peptide bonds. altabioscience.com The purity of the this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com

Impurity Identification

While HPLC is excellent for quantifying purity, identifying the chemical nature of the impurities often requires coupling the liquid chromatograph to a mass spectrometer (LC-MS). acs.org Mass spectrometry provides the mass-to-charge ratio of the eluted compounds, allowing for the determination of their molecular weights. This information is invaluable for identifying potential impurities that may have arisen during synthesis.

Common impurities in the synthesis of a dipeptide like this compound can include:

Deletion sequences : The individual amino acids (propanoic acid part, which is alanine (B10760859), or 2-aminobutanoic acid) that failed to couple. mdpi.com

Insertion sequences : If the synthesis involves iterative steps, an extra amino acid could be unintentionally added. omizzur.com

Incomplete deprotection : Remnants of protecting groups used during the synthesis may remain on the final product. altabioscience.com

Diastereomers : If racemic amino acids are used as starting materials or if racemization occurs during the synthesis, different stereoisomers of the final dipeptide may be present.

Side-reaction products : Modifications to the amino acid side chains can occur.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for analyzing the constituent amino acids after hydrolysis of the dipeptide. The amino acids are typically derivatized to make them more volatile for GC analysis. thermofisher.com This can help in confirming the amino acid composition and in detecting enantiomeric impurities (D- versus L-isomers) if a chiral GC column is used. nih.gov

Potential Impurities in the Synthesis of this compound (Molecular Weight: 188.21 g/mol)

| Potential Impurity | Description | Expected Molecular Weight (g/mol) | Mass Difference from Parent Compound |

|---|---|---|---|

| Alanine | Deletion of 2-aminobutanoic acid | 89.09 | -99.12 |

| 2-Aminobutanoic acid | Deletion of alanine | 103.12 | -85.09 |

| Fmoc-protected dipeptide | Incomplete removal of Fmoc protecting group | 410.46 | +222.25 |

| t-Butyl-protected dipeptide | Incomplete removal of t-butyl protecting group | 244.32 | +56.11 |

| Diastereomer (e.g., D-Ala-L-Abu) | Stereoisomer | 188.21 | 0 (requires chiral separation) |

Computational and Theoretical Studies of 2 2 Aminobutanoylamino Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(2-Aminobutanoylamino)propanoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgcore.ac.uk It is often employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. nih.gov

DFT calculations also generate electrostatic potential (ESP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting how the molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, ESP maps would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the amine and carboxylic acid protons as areas of positive potential, indicating likely sites for hydrogen bonding and electrostatic interactions.

Table 1: Representative DFT-Calculated Electronic Properties for a Dipeptide Note: The following data are illustrative for a generic dipeptide and not specific to this compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures overall molecular polarity. |

Theoretical calculations, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural elucidation of synthesized compounds. mdpi.comnih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure or assign specific signals. acs.orgrsc.org

Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. mdpi.com Each peak in the theoretical spectrum corresponds to a specific vibrational mode (e.g., N-H stretching, C=O stretching, C-N bending), providing a detailed vibrational assignment that helps interpret experimental IR spectra.

Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts Note: Data are hypothetical for a dipeptide like this compound and serve for illustrative purposes.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | DFT-Predicted Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | 175.4 | 176.1 |

| Amide (C=O) | 172.1 | 172.9 |

| α-Carbon (adjacent to COOH) | 51.2 | 51.8 |

| α-Carbon (adjacent to NH₂) | 52.5 | 53.0 |

Molecular Dynamics (MD) Simulations of this compound in Solvents and Biological Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can model the conformational dynamics and flexibility of this compound in various environments, such as in an aqueous solution or interacting with a biological macromolecule. researchgate.netresearchgate.net

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our dipeptide) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govdovepress.com

The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or affinity. tandfonline.com Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net Following docking, the resulting complex can be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.

Table 3: Representative Molecular Docking Results for a Dipeptide Ligand Note: The target proteins and binding energies are hypothetical and for illustrative purposes.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Enzyme A (e.g., Protease) | -7.8 | Asp102, His57, Ser195 |

| Receptor B (e.g., GPCR) | -6.5 | Tyr112, Phe254, Asn281 |

| Enzyme C (e.g., Kinase) | -8.2 | Glu91, Val75, Leu148 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comscienceforecastoa.com For derivatives of this compound, a QSAR model could be developed to predict their potency against a specific biological target. benthamdirect.comnih.gov

The process involves calculating a set of molecular descriptors (physicochemical properties, electronic properties, topological indices) for each derivative. mdpi.com Statistical methods are then used to build a regression model that correlates these descriptors with the experimentally measured activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. acs.orgresearchgate.net

De Novo Design and Virtual Screening for Novel this compound Analogs

De novo design and virtual screening are advanced computational strategies used to discover novel molecules with desired biological activities. acs.org

Virtual Screening involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. This is often done using molecular docking to rapidly assess the binding potential of thousands or millions of molecules, prioritizing a smaller, more manageable set for experimental testing.

De Novo Design algorithms build novel molecular structures from scratch, piece by piece, directly within the binding site of a target protein. rsc.orgnih.gov These methods can generate entirely new chemical entities, including analogs of this compound, that are optimized for shape and chemical complementarity to the target, potentially leading to the discovery of highly potent and selective compounds. nih.govnih.govmdpi.com

Potential Non Clinical Applications and Future Directions for 2 2 Aminobutanoylamino Propanoic Acid Research

Utilization of 2-(2-Aminobutanoylamino)propanoic Acid as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable candidate as a chiral building block in asymmetric synthesis. Chiral dipeptides are increasingly utilized to introduce specific stereochemistry in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov The defined spatial arrangement of the amino and carboxyl groups, along with the side chains of the aminobutyric acid and alanine (B10760859) residues, can be exploited to direct the stereochemical outcome of chemical reactions.

One potential application is in the development of novel chiral ligands for transition metal-catalyzed reactions. mdpi.com Dipeptide-based ligands have demonstrated effectiveness in a range of asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and hydrosilylations. mdpi.comtandfonline.com The specific stereoisomer of this compound could be synthesized and evaluated for its efficacy as a ligand in inducing high enantioselectivity in such reactions. The modular nature of dipeptides allows for systematic tuning of steric and electronic properties to optimize catalyst performance. mdpi.com

Furthermore, this dipeptide could serve as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemistry of a reaction, and is subsequently removed. The development of racemization-free peptide coupling reagents has made the synthesis of such chiral amides and peptides more efficient and reliable. rsc.org

Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives

| Reaction Type | Potential Role of the Dipeptide | Desired Outcome |

| Asymmetric Hydrogenation | Chiral Ligand | Enantiomerically pure alcohols, amines, or alkanes |

| Asymmetric Aldol Reaction | Chiral Auxiliary or Ligand | Enantiomerically enriched β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Chiral Ligand | Stereoselective formation of carbon-carbon bonds |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalyst Component | Enantiomerically pure cyclic compounds |

Exploration of this compound in Materials Science and Polymer Chemistry

The incorporation of amino acids and dipeptides into polymer backbones is a growing area of materials science, aiming to create novel materials with unique properties such as biodegradability, biocompatibility, and specific molecular recognition capabilities. nih.govacs.org The chirality and functional groups of this compound could be leveraged to influence the macroscopic properties of polymers.

For instance, dipeptides can be used as monomers or as side-chain functionalities in the synthesis of polyamides, polyesters, and other polymers. The specific stereochemistry of the dipeptide can affect the polymer's secondary structure, leading to materials with different mechanical strengths, thermal stabilities, and degradation profiles. nih.gov Research has shown that polymers based on the natural LL configuration of dipeptides are more readily biodegradable than those with non-natural DD configurations, highlighting the importance of chirality in designing environmentally friendly materials. nih.gov

Moreover, the peptide backbone can introduce hydrogen bonding capabilities, leading to self-assembling materials that can form hydrogels, films, or nanofibers. These materials could have applications in tissue engineering, drug delivery, and as functional coatings. The folding of synthetic polymers into single-chain nanoparticles, inspired by the folding of polypeptides into proteins, is an emerging field where dipeptide moieties can be used to control the folding process and create functional macromolecular architectures. rsc.org

Development of this compound as a Biochemical Probe or Tool for Mechanistic Investigations

Peptide-based fluorescent probes are powerful tools for studying biological processes in real-time and with high specificity. rsc.org By attaching a fluorophore to this compound, it could be developed into a probe for various biological targets. The dipeptide sequence can be recognized by specific enzymes or receptors, allowing for targeted delivery of the fluorescent reporter. beilstein-journals.org

For example, dipeptides are substrates for dipeptidyl peptidases (DPPs), a class of enzymes implicated in various diseases. rsc.org A fluorescently labeled version of this compound could be synthesized to act as a substrate for a specific DPP, enabling the monitoring of enzyme activity in vitro or in cell-based assays. Such probes are valuable for high-throughput screening of enzyme inhibitors and for diagnostic applications. rsc.org

Furthermore, dipeptides can be designed to probe protein-protein interactions. nih.gov By mimicking a binding motif of a larger protein, a synthetic dipeptide can be used to study the binding interface and to screen for small molecules that disrupt the interaction. The development of such chemical probes is crucial for understanding complex biological pathways and for the validation of new drug targets. nih.gov The modular nature of peptide synthesis allows for the straightforward incorporation of labels, such as fluorescent tags or photo-crosslinkers, to facilitate these investigations. acs.org

Advancements in Analytical Standards and Reference Materials Featuring this compound

In the fields of proteomics, metabolomics, and pharmaceutical analysis, well-characterized reference standards are essential for the accurate identification and quantification of molecules. Synthetic peptides and amino acid derivatives serve as crucial standards for a variety of analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). usp.org

This compound, once synthesized and thoroughly characterized, could serve as a valuable analytical standard. Its defined structure and molecular weight would make it a useful compound for:

Method development and validation: To optimize separation conditions in chromatography and to calibrate mass spectrometers.

System suitability testing: To ensure that an analytical system is performing correctly before running samples.

Quantification: As an internal or external standard for the quantification of related dipeptides in complex biological or chemical samples.

The U.S. Pharmacopeia (USP) and other regulatory bodies provide well-characterized reference standards for many therapeutic peptides and their impurities. usp.orgnih.gov As the field of peptidomimetics and peptide-based drugs expands, the need for a comprehensive library of dipeptide standards, including molecules like this compound, will likely increase.

Emerging Research Frontiers and Interdisciplinary Applications for this compound

The unique properties of chiral dipeptides are opening up new avenues of research at the interface of chemistry, biology, and materials science. For this compound, several emerging frontiers can be envisioned.

One area of interest is the study of peptide self-assembly and its application in nanotechnology. Short peptides can self-assemble into highly ordered nanostructures, such as nanotubes, nanovesicles, and hydrogels. The specific sequence and chirality of the dipeptide would dictate the morphology and properties of the resulting nanostructures. These materials could find applications in areas ranging from drug delivery and regenerative medicine to nanoelectronics.

Another frontier is the exploration of the biological activity of non-canonical dipeptides. While many naturally occurring dipeptides have known physiological roles, the functions of synthetic dipeptides are less explored. wikipedia.org Investigating the potential biological effects of this compound could uncover novel therapeutic leads or tool compounds for studying biological systems. The use of dipeptide libraries for drug screening is a growing area in pharmaceutical research. anaspec.com

Finally, the role of chirality in the origin of life is a fundamental scientific question. The study of simple chiral molecules like dipeptides and their interactions can provide insights into the principles of molecular recognition and the emergence of homochirality in biological systems. nih.gov

Q & A

Q. What analytical techniques are recommended for assessing the purity and structural integrity of 2-(2-Aminobutanoylamino)propanoic acid?

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring. Use personal protective equipment (PPE: gloves, lab coat, goggles) and conduct work in a fume hood. Air sampling and regular medical surveillance are advised for occupational health compliance. Emergency protocols include immediate decontamination with water and consultation with occupational health specialists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or stereochemical configurations. Perform comparative studies using standardized protocols (e.g., enzyme inhibition assays under controlled conditions). Validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural insights. Refer to studies on analogous compounds, such as fluorinated phenylpropanoic acids, to contextualize structure-activity relationships .

Q. What strategies optimize the synthesis of enantiomerically pure this compound?

Q. How do computational methods aid in predicting the physicochemical properties of this compound?

- Methodological Answer: Use density functional theory (DFT) to calculate logP (partition coefficient) and pKa values. Molecular dynamics (MD) simulations predict solubility and stability in aqueous buffers. Validate predictions with experimental data from sources like NIST Chemistry WebBook for analogous compounds (e.g., 2-Amino-3-(4-hydroxyphenyl)-propanoic acid) .

Safety and Compliance

Q. What regulatory guidelines apply to the use of this compound in pharmaceutical research?

- Methodological Answer: Adhere to ICH Q3A/B guidelines for impurity profiling and USP/EP monographs for reference standards. Maintain documentation per FDA’s Good Laboratory Practice (GLP) and ensure proper labeling per GHS classification (e.g., acute toxicity, skin irritation) .

Data Interpretation and Validation